molecular formula C16H11Cl2N3O2S B11534586 2-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11534586
M. Wt: 380.2 g/mol
InChI Key: HBBLCECUWFSMPT-DNTJNYDQSA-N
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Description

2-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the condensation of 2,4-dichloro-5-nitrobenzaldehyde with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of an acid, such as hydrochloric acid or acetic acid. The reaction mixture is heated for several hours until the desired product is formed, which is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The presence of chloro and nitro groups allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

2-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
  • 2-{[(E)-(2-chloro-4-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
  • 2-{[(E)-(2,4-dinitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Uniqueness

The presence of both dichloro and nitro groups in 2-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile distinguishes it from similar compounds. These functional groups contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H11Cl2N3O2S

Molecular Weight

380.2 g/mol

IUPAC Name

2-[(E)-(2,4-dichloro-5-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C16H11Cl2N3O2S/c17-12-6-13(18)14(21(22)23)5-9(12)8-20-16-11(7-19)10-3-1-2-4-15(10)24-16/h5-6,8H,1-4H2/b20-8+

InChI Key

HBBLCECUWFSMPT-DNTJNYDQSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])C#N

Origin of Product

United States

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